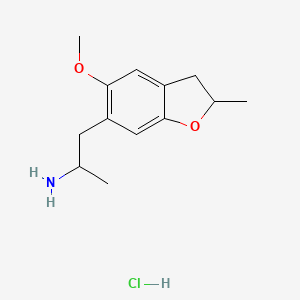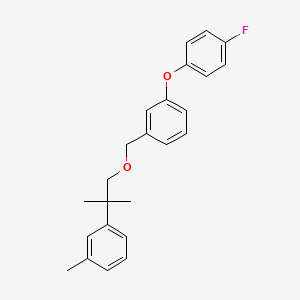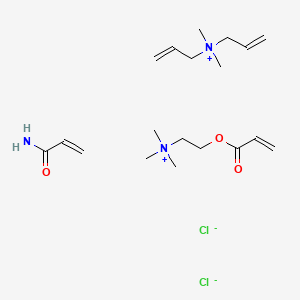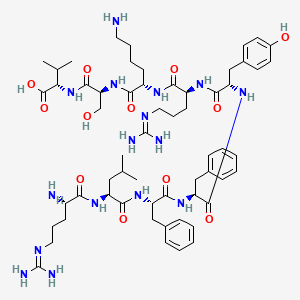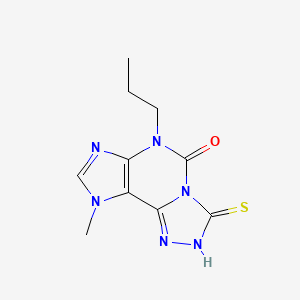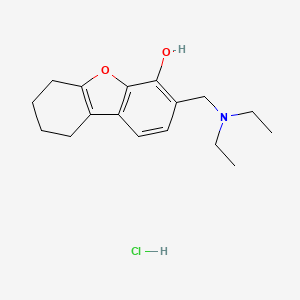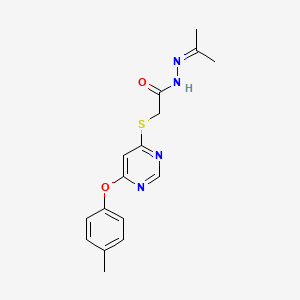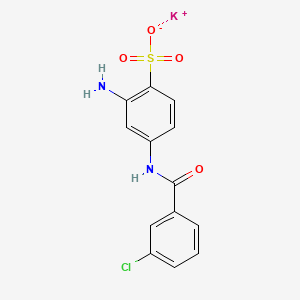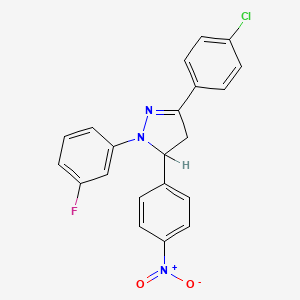
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of three different substituted phenyl groups attached to the pyrazoline ring, making it a molecule of interest in various fields of research.
准备方法
合成路线和反应条件
3-(4-氯苯基)-1-(3-氟苯基)-5-(4-硝基苯基)-2-吡唑啉的合成通常涉及查耳酮与肼衍生物的环化反应。一般的合成路线可以描述如下:
查耳酮的制备: 查耳酮是在氢氧化钠或氢氧化钾等碱的存在下,通过适当的苯乙酮与苯甲醛发生克莱森-施密特缩合反应来合成的。
环化反应: 然后将查耳酮在回流条件下与水合肼或取代肼反应,形成吡唑啉环。
工业生产方法
这种化合物的工业生产方法可能涉及对上述合成路线的优化,以实现更高的收率和纯度。这可能包括使用催化剂、控制反应环境以及采用重结晶或色谱等纯化技术。
化学反应分析
反应类型
3-(4-氯苯基)-1-(3-氟苯基)-5-(4-硝基苯基)-2-吡唑啉可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成吡唑衍生物。
还原: 硝基的还原可以生成氨基衍生物。
取代: 芳香环可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 可以采用硼氢化钠 (NaBH4) 或催化氢化等还原剂。
取代: 卤素、硝化剂或磺化剂等试剂可用于取代反应。
主要产物
氧化: 吡唑衍生物。
还原: 氨基衍生物。
取代: 根据所用试剂的不同,可以得到各种取代的吡唑啉衍生物。
科学研究应用
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性,例如抗菌、抗炎和抗癌活性。
医药: 由于其生物活性,它可能是潜在的治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
3-(4-氯苯基)-1-(3-氟苯基)-5-(4-硝基苯基)-2-吡唑啉的作用机制取决于其具体的应用。例如:
生物活性: 它可能与特定的酶或受体相互作用,抑制或激活生物途径。
化学反应: 该化合物的反应性受其取代基的吸电子和给电子效应的影响。
相似化合物的比较
类似化合物
- 3-(4-氯苯基)-1-苯基-5-(4-硝基苯基)-2-吡唑啉
- 3-(4-氯苯基)-1-(3-氟苯基)-5-苯基-2-吡唑啉
- 3-(4-氯苯基)-1-(3-氟苯基)-5-(4-甲基苯基)-2-吡唑啉
独特性
3-(4-氯苯基)-1-(3-氟苯基)-5-(4-硝基苯基)-2-吡唑啉的独特性在于其特定的取代模式,这会影响其化学反应性和生物活性。硝基、氯和氟的存在会显著影响该化合物的电子性质及其与其他分子的相互作用。
属性
CAS 编号 |
109360-90-9 |
|---|---|
分子式 |
C21H15ClFN3O2 |
分子量 |
395.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-2-(3-fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-18(11-7-15)26(27)28)25(24-20)19-3-1-2-17(23)12-19/h1-12,21H,13H2 |
InChI 键 |
FYFAXQBDLAYBRG-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

